
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride” likely contains an aminomethyl group and a tetrahydroquinoline structure. Aminomethyl groups are monovalent functional groups with the formula -CH2-NH2, often obtained by alkylation . Tetrahydroquinoline is a type of quinoline, which is a heterocyclic aromatic organic compound. The “hydrochloride” indicates that this compound is likely a salt formed with hydrochloric acid .
Chemical Reactions Analysis
Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, aminomethyl propanol, a compound containing an aminomethyl group, is a colorless liquid that is classified as an alkanolamine .Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
The compound has been studied for its potential in medicinal chemistry, particularly in the synthesis of pharmaceutical agents. For instance, research on 3,7-Disubstituted-1,2,3,4-tetrahydroisoquinolines highlighted their remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor. The presence of hydrophilic electron-withdrawing substituents at specific positions on the tetrahydroisoquinoline (THIQ) nucleus demonstrated synergistic effects in increasing PNMT-inhibitory potency and reducing affinity toward the alpha2-adrenoceptor, making it a significant subject for further pharmaceutical research (Grunewald et al., 1999).
Enzyme Inhibition Studies
The compound has also been involved in studies related to enzyme inhibition, particularly in the context of cancer research. Synthesized substituted 1,2,3,4-tetrahydroisoquinolines were evaluated as anticancer agents, indicating the compound's utility in developing novel therapeutic agents targeting specific cancer-related enzymes (Redda et al., 2010).
Fluorescence Studies
Research on N-aryl-2-aminoquinolines, which share a similar structural motif with 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride, has delved into their luminescence properties. These studies are crucial for applications in biological imaging and sensors, as the fluorescence behavior of these compounds can be significantly influenced by substituents, providing insights into designing more effective fluorescent probes (Hisham et al., 2019).
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of novel compounds with potential therapeutic applications. For example, research on the synthesis of novel isoquinoline derivatives as potential CNS-agents indicates the versatility of 2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride in medicinal chemistry. These compounds are synthesized from tetrahydro-1-oxoisoquinoline-4-carboxylic acids, showcasing the structural diversity and potential pharmacological applications of derivatives (Bonnaud et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
1,2,3,4-tetrahydroquinolin-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-9-6-5-8-3-1-2-4-10(8)12-9;/h1-4,9,12H,5-7,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFJINZSXSSIBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2NC1CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-1,2,3,4-tetrahydroquinoline hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone](/img/structure/B2935100.png)


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
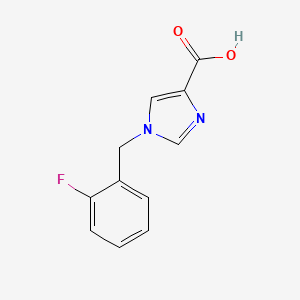
![N-(2,5-dimethylphenyl)-2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)acetamide](/img/structure/B2935108.png)
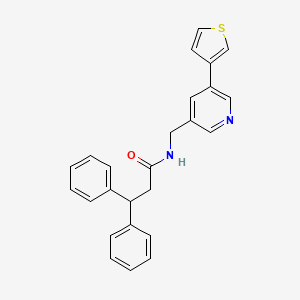
![(1-(4-(2,5-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2935113.png)
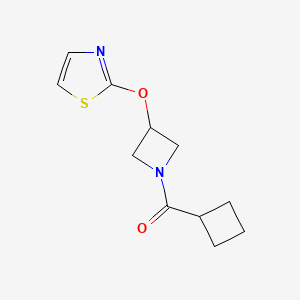
![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
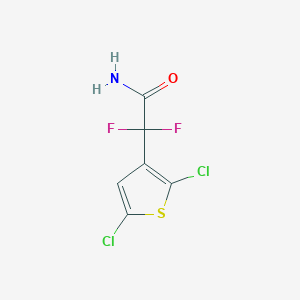
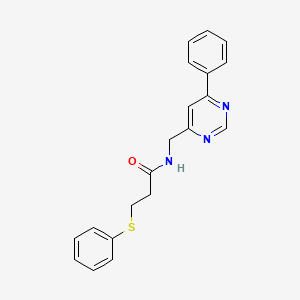

![N-(2-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-oxoethyl)acetamide](/img/structure/B2935122.png)